molecular formula C17H13BrClN3O3 B4391323 5-bromo-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

5-bromo-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4391323
M. Wt: 422.7 g/mol
InChI Key: JONDXIWWCFRXRK-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of oxadiazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. In addition, it has been found to modulate the activity of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces inflammation by inhibiting the production of inflammatory cytokines. In addition, it has been found to have neuroprotective effects and improve cognitive function. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

5-bromo-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has several advantages for lab experiments. It is easily synthesized and has shown promising results in various studies related to cancer, inflammation, and neurological disorders. However, it also has some limitations. It may have low solubility in water, which can make it difficult to administer in lab experiments. In addition, further studies are needed to fully understand the toxicity and side effects of this compound.

Future Directions

There are several future directions for the study of 5-bromo-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One potential direction is the study of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Further studies are needed to fully understand its mechanism of action and potential side effects. Another potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Overall, 5-bromo-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has shown promising results in various studies and has the potential to be a valuable therapeutic agent in the future.

Scientific Research Applications

5-bromo-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various studies related to cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, it has been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

5-bromo-2-chloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O3/c1-24-12-5-2-10(3-6-12)16-21-15(25-22-16)9-20-17(23)13-8-11(18)4-7-14(13)19/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONDXIWWCFRXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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